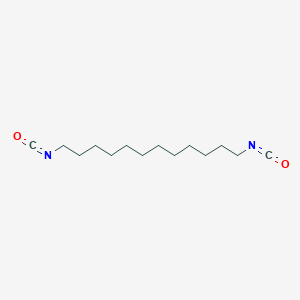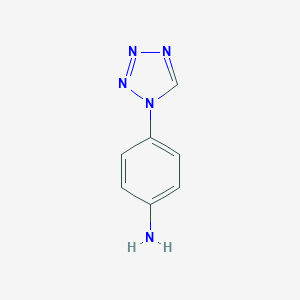
4-(1h-Tetrazol-1-yl)aniline
説明
Synthesis Analysis
The synthesis of 4-(1H-Tetrazol-1-yl)aniline and related compounds involves several key steps, including the formation of tetrazole rings and the attachment of aniline groups. Studies on similar compounds have utilized different synthetic routes, including palladium-catalyzed amination reactions and chemical oxidative polymerization, indicating the versatility of synthetic approaches for compounds with tetrazole and aniline functionalities (Cho et al., 2001).
Molecular Structure Analysis
The molecular structure of 4-(1H-Tetrazol-1-yl)aniline is characterized by X-ray crystallography and density functional theory (DFT) calculations, providing insights into its geometric parameters, electronic structures, and spectral assignments. For instance, the crystal structure of bis[2-(1H-benzimidazol-2-yl-κN3)aniline-κN]bis(nitrato-κO)cadmium(II) reveals a distorted octahedral geometry, demonstrating the structural complexity of tetrazole-aniline derivatives (Kim & Kang, 2019).
Chemical Reactions and Properties
4-(1H-Tetrazol-1-yl)aniline participates in various chemical reactions, including cycloisomerization and Pictet-Spengler reactions, showcasing its reactivity and potential for generating complex molecular scaffolds. For example, the gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes leads to the synthesis of tetrahydropyrido[4,3-b]indole scaffolds, highlighting the compound's utility in synthesizing heterocyclic compounds (Reddy et al., 2012).
Physical Properties Analysis
The physical properties of 4-(1H-Tetrazol-1-yl)aniline, including its vibrational and spectroscopic properties, are critical for understanding its behavior and applications. The synthesis and characterization of similar compounds reveal insights into their UV-Visible and 13C NMR spectroscopic data, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-bonding orbital (NBO) analysis, providing a comprehensive view of their physical characteristics (Wu et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-(1H-Tetrazol-1-yl)aniline, such as its reactivity, stability, and interactions with other molecules, are essential for its application in various fields. Studies on related compounds demonstrate their potential as ligands for mixed-mode chromatography and their role in forming stable radical cations, indicating the diverse chemical behaviors and applications of tetrazole-aniline derivatives (Shi et al., 2009).
科学的研究の応用
-
Chemistry of Tetrazoles
- Summary of the application : Tetrazole and its derivatives, including 4-(1h-Tetrazol-1-yl)aniline, play a very important role in medicinal and pharmaceutical applications . They form both aliphatic and aromatic heterocyclic compounds .
- Methods of application : The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
- Results or outcomes : Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .
-
Oligonucleotide Synthesis
- Summary of the application : 4-(1H-tetrazol-1-yl)aniline is widely employed in oligonucleotide synthesis as acidic activators of the coupling process .
- Methods of application : Generally, dilute 1 H -tetrazole in acetonitrile is used for DNA synthesis in biochemistry .
- Results or outcomes : The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
-
Dye Manufacturing
- Summary of the application : 4-(1h-Tetrazol-1-yl)aniline can be used as an intermediate in the production of dyes . It can be used to synthesize compounds with pigment and fluorescent properties .
- Methods of application : The preparation method of 5-(3-aminophenyl)tetrazole can be obtained by the tetrazolization reaction of aniline in the presence of ferric chloride . The specific steps include reacting aniline with ferric chloride to form an intermediate aniline ferric chloride complex, and then reacting it with sodium azide to obtain 5-(3-aminophenyl)tetrazole .
- Results or outcomes : The result is the formation of 5-(3-aminophenyl)tetrazole, which can be used in the synthesis of dyes .
-
Energetic Materials
- Summary of the application : Tetrazoles, including 4-(1h-Tetrazol-1-yl)aniline, are considered as components of highly effective propellants, explosives, pyrotechnics, as well as gas generating compositions . The main product of their thermal decomposition is nitrogen, which motivates the interest toward tetrazoles as “green” energetic materials .
- Methods of application : The current progress in the design of new energetic materials is largely associated with synthetic studies of tetrazole and its derivatives .
- Results or outcomes : Tetrazoles possess a unique combination of properties – significant thermal stability along with high positive values of the enthalpy of formation and the highest nitrogen content among organic compounds (80% for tetrazole itself) .
-
Pharmaceuticals
- Summary of the application : Tetrazoles, including 4-(1h-Tetrazol-1-yl)aniline, have interesting applications in pharmaceuticals . They are used in the synthesis of various drugs due to their biological activities .
- Methods of application : The synthesis of tetrazole derivatives in pharmaceuticals involves various chemical reactions, including heterocyclization .
- Results or outcomes : The synthesized tetrazole derivatives are used in the development of various drugs with different therapeutic effects .
-
Agriculture
将来の方向性
Research into “4-(1h-Tetrazol-1-yl)aniline” and its derivatives is ongoing. For instance, in vitro cytotoxic evaluation has indicated that some hybrids of the compound exhibit potent inhibitory activities against certain cancer cell lines . This suggests potential future applications in cancer treatment.
特性
IUPAC Name |
4-(tetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRAUWWVBVECPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341248 | |
| Record name | 4-(1h-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1h-Tetrazol-1-yl)aniline | |
CAS RN |
14213-13-9 | |
| Record name | 4-(1H-Tetrazol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14213-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1h-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



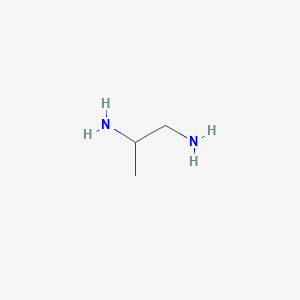

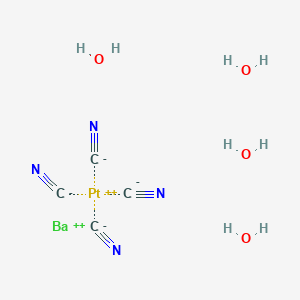

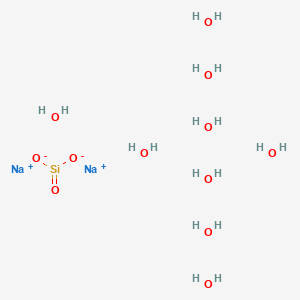


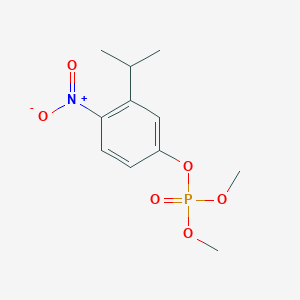
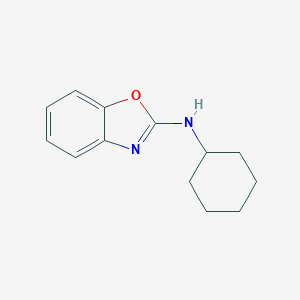
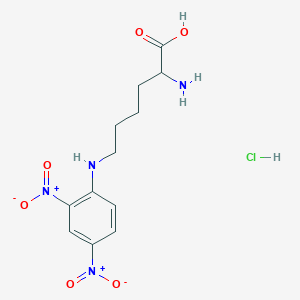
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)


